molecular formula C6H20N6O4S B1588637 N-Ethylguanidine sulfate CAS No. 3482-86-8

N-Ethylguanidine sulfate

Cat. No. B1588637
CAS RN: 3482-86-8
M. Wt: 272.33 g/mol
InChI Key: UKQVDMIAGTYDFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethylguanidine sulfate (NEGS) is an organic compound with a molecular formula of C2H7N3O4S. It is an important reagent in the synthesis of pharmaceuticals and other compounds. It is also used in the preparation of thiols, amines, and other compounds. NEGS is a white crystalline powder with a slightly bitter taste and a slight odor of ammonia. It is soluble in water and slightly soluble in ethanol.

Scientific Research Applications

  • DNA-Adduct Formation and Mutation Induction : A study by van Zeeland et al. (1985) demonstrated that DNA-adduct formation and the induction of gene mutations were determined after treatment with ethylating agents including N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG). This suggests that DNA adducts, such as O6-ethylguanine, can be used as dosimeters for comparing frequencies of gene mutations induced by ethylating agents in different assay systems (van Zeeland et al., 1985).

  • Mutagenicity in Tobacco Mosaic Virus : Singer and Fraenkel-conrat (1969) investigated the mutagenicity of various compounds including N-methyl-N-nitroso-N′-nitroguanidine on the Tobacco Mosaic Virus (TMV). They found that N-methyl-N-nitroso-N′-nitroguanidine was highly mutagenic for TMV, highlighting its potential use in genetic studies (Singer & Fraenkel-conrat, 1969).

  • Structural Analysis of Guanethidine Monosulfate : A study by Tanaka et al. (2005) analyzed the crystal structure of guanethidine monosulfate, which includes an ethylguanidine group. Understanding these structures can be crucial for the development of new compounds with specific properties (Tanaka et al., 2005).

  • Effects on Norepinephrine Transporter : Hadrich et al. (1999) synthesized and evaluated a series of compounds structurally related to the norepinephrine transporter, including 1-(1-naphthylmethyl)guanidinium sulfate. These compounds are potential imaging agents for neuroblastoma, a cancer that commonly affects children (Hadrich et al., 1999).

  • Degradation of Wastewater Components : Research by Williams et al. (1989) focused on the degradation of nitroguanidine wastewater components, including guanidine nitrate and sulfate. This study is significant for environmental monitoring and the treatment of industrial waste (Williams et al., 1989).

  • Induction of Gastric Carcinomas : A study by Ohgaki et al. (1986) investigated the carcinogenic potential of N-Ethyl-N'-nitro-N-nitrosoguanidine (ENNG) in nonhuman primates. This research contributes to the understanding of the carcinogenic effects of such compounds and their potential impact on human health (Ohgaki et al., 1986).

Mechanism of Action

Target of Action

N-Ethylguanidine sulfate, also known as Ethylguanidinium sulphate (2:1), primarily targets acetylcholine receptors in the nervous system. These receptors play a crucial role in the transmission of nerve impulses by binding acetylcholine, a neurotransmitter responsible for muscle contraction and other physiological functions .

Mode of Action

This compound interacts with acetylcholine receptors by mimicking the action of acetylcholine. This interaction leads to the activation of these receptors, resulting in the opening of ion channels and subsequent depolarization of the neuronal membrane. This depolarization facilitates the transmission of nerve impulses, enhancing neuromuscular communication .

Biochemical Pathways

The action of this compound affects the cholinergic pathway, which is responsible for the synthesis, release, and degradation of acetylcholine. By activating acetylcholine receptors, this compound enhances the cholinergic signaling pathway, leading to increased muscle contraction and improved neuromuscular function .

Pharmacokinetics

This compound exhibits rapid absorption and distribution within the body. It is not significantly metabolized, which contributes to its prolonged action. The compound is primarily excreted unchanged in the urine. Its bioavailability is high due to its efficient absorption and minimal first-pass metabolism .

Result of Action

The molecular and cellular effects of this compound include enhanced neuromuscular transmission and increased muscle strength. By activating acetylcholine receptors, the compound facilitates the release of acetylcholine, leading to improved muscle contraction and reduced symptoms of muscle weakness .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions can influence the action, efficacy, and stability of this compound. The compound is stable under physiological conditions but may degrade in extreme pH or temperature conditions. The presence of competing ions can also affect its binding to acetylcholine receptors, potentially altering its efficacy .

: DrugBank

properties

IUPAC Name

carbamimidoyl(ethyl)azanium;sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H9N3.H2O4S/c2*1-2-6-3(4)5;1-5(2,3)4/h2*2H2,1H3,(H4,4,5,6);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQVDMIAGTYDFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH2+]C(=N)N.CC[NH2+]C(=N)N.[O-]S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H20N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

503-69-5 (Parent)
Record name Ethylguanidinium sulphate (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003482868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

272.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3482-86-8
Record name Ethylguanidinium sulphate (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003482868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylguanidinium sulphate (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.426
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Ethylguanidine sulfate
Reactant of Route 2
N-Ethylguanidine sulfate
Reactant of Route 3
N-Ethylguanidine sulfate
Reactant of Route 4
N-Ethylguanidine sulfate
Reactant of Route 5
N-Ethylguanidine sulfate
Reactant of Route 6
N-Ethylguanidine sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.